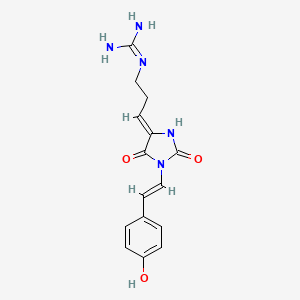
parazoanthine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR4 antagonist 7 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4) CXCR4 is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, proliferation, and survivalCXCR4 antagonist 7 has gained significant attention due to its potential therapeutic applications in cancer, HIV, and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step typically involves the condensation of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions, such as alkylation, acylation, and cyclization, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound
Industrial Production Methods
Industrial production of CXCR4 antagonist 7 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and efficient purification methods to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
CXCR4 antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in CXCR4 antagonist 7 and the reaction conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
CXCR4 antagonist 7 has a wide range of scientific research applications, including:
Cancer Therapy: The compound inhibits the CXCL12/CXCR4 axis, which is involved in tumor growth, metastasis, and angiogenesis. .
Stem Cell Mobilization: The compound is used to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, facilitating their collection for transplantation.
Inflammatory Diseases: CXCR4 antagonist 7 has shown promise in treating inflammatory diseases by modulating immune cell migration and reducing inflammation.
Mécanisme D'action
CXCR4 antagonist 7 exerts its effects by binding to the CXCR4 receptor and preventing its activation by CXCL12. This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, and survival. The compound interferes with the recruitment of immune and stromal cells within the tumor microenvironment, thereby inhibiting tumor progression and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for stem cell mobilization and cancer therapy.
Mavorixafor: An oral CXCR4 antagonist used for treating WHIM syndrome and other conditions.
PF-06747143: A CXCR4 antagonist antibody used in hematologic malignancies.
Uniqueness of CXCR4 Antagonist 7
CXCR4 antagonist 7 is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown superior efficacy in preclinical and clinical studies compared to other CXCR4 antagonists.
Propriétés
Formule moléculaire |
C15H17N5O3 |
|---|---|
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
2-[(3Z)-3-[1-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,5-dioxoimidazolidin-4-ylidene]propyl]guanidine |
InChI |
InChI=1S/C15H17N5O3/c16-14(17)18-8-1-2-12-13(22)20(15(23)19-12)9-7-10-3-5-11(21)6-4-10/h2-7,9,21H,1,8H2,(H,19,23)(H4,16,17,18)/b9-7+,12-2- |
Clé InChI |
BRHUBARRWPTWNX-MMYPVXKMSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/N2C(=O)/C(=C/CCN=C(N)N)/NC2=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CN2C(=O)C(=CCCN=C(N)N)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
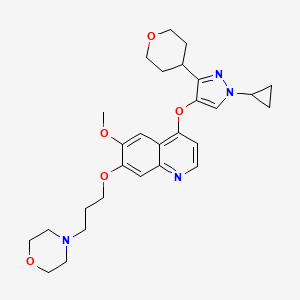
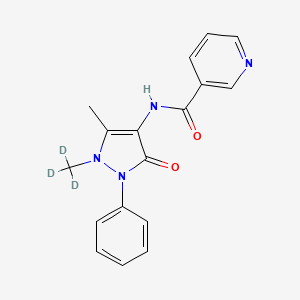
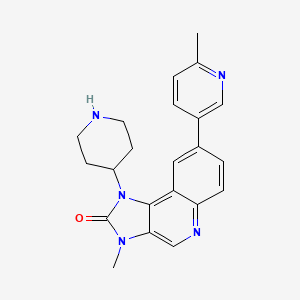
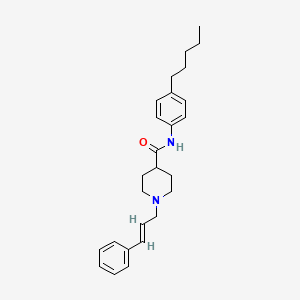
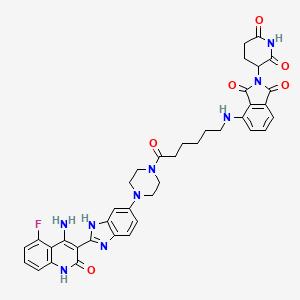
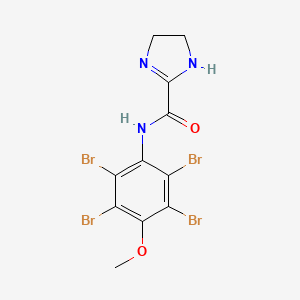

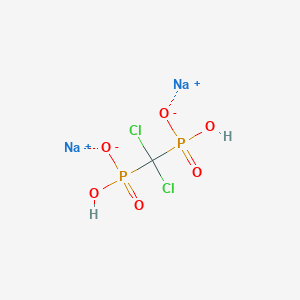
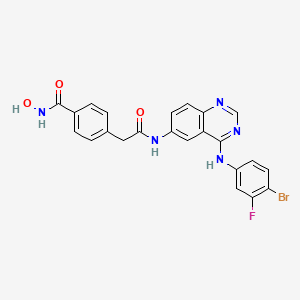
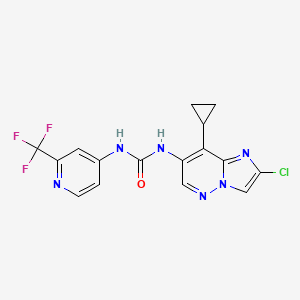

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
